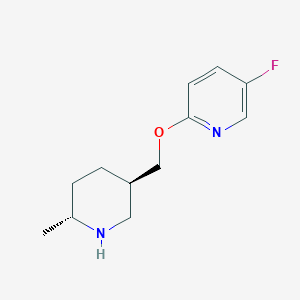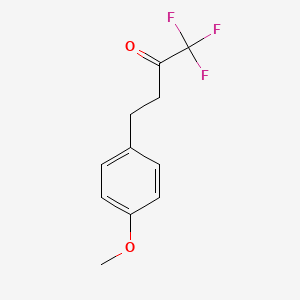
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine
Vue d'ensemble
Description
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine is an aromatic amine that consists of a naphthalene core with a methyl group and an aminomethyl group attached to it. This compound is known for its versatility and is used in various fields such as organic synthesis, pharmaceutical research, analytical chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-methyl-1-(1-methylnaphthalen-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 1-methylnaphthalene with formaldehyde and methylamine under acidic conditions. The reaction typically proceeds through a Mannich reaction mechanism, where the formaldehyde and methylamine form an iminium ion intermediate that reacts with the naphthalene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The compound is then purified through techniques such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-1-(1-methylnaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methyl and aminomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can produce various substituted naphthalene compounds .
Applications De Recherche Scientifique
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound acts as a fluorescent dye, emitting intense blue fluorescence under ultraviolet light, making it useful in fluorescence microscopy and imaging techniques.
Medicine: It plays a crucial role in the synthesis of terbinafine hydrochloride, an antifungal medication used to treat fungal infections such as athlete’s foot and ringworm.
Mécanisme D'action
The mechanism by which N-methyl-1-(1-methylnaphthalen-2-yl)methanamine exerts its effects varies depending on its application. In the synthesis of terbinafine hydrochloride, the compound acts as a key intermediate, enabling the conversion of precursor compounds into the desired final product through a series of well-defined chemical reactions, including condensation and cyclization .
Comparaison Avec Des Composés Similaires
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine can be compared with other similar compounds such as:
N-Methyl-1-naphthalenemethylamine: This compound has a similar structure but lacks the additional methyl group on the naphthalene ring.
1-Methyl-1-naphthalenemethylamine: Another similar compound, differing in the position of the methyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to act as a fluorescent dye and its role in the synthesis of important pharmaceutical compounds highlight its versatility and significance in various fields .
Propriétés
Formule moléculaire |
C13H15N |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C13H15N/c1-10-12(9-14-2)8-7-11-5-3-4-6-13(10)11/h3-8,14H,9H2,1-2H3 |
Clé InChI |
IWNLGJRCSYPIEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=CC=CC=C12)CNC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methylisoxazolo[4,5-b]pyridine](/img/structure/B8675470.png)







